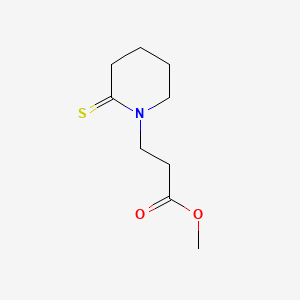
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioxopiperidine ring attached to a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate typically involves the reaction of 2-thioxopiperidine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thioxopiperidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The thioxopiperidine ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active thioxopiperidine moiety, which can then exert its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-oxopiperidin-1-yl)propanoate
- Methyl 3-(4-oxopiperidin-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is unique due to the presence of the thioxopiperidine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and potential biological activities compared to its analogs with oxo or pyrrolidine rings.
Propriétés
Numéro CAS |
125627-71-6 |
|---|---|
Formule moléculaire |
C9H15NO2S |
Poids moléculaire |
201.284 |
Nom IUPAC |
methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)5-7-10-6-3-2-4-8(10)13/h2-7H2,1H3 |
Clé InChI |
XFYRATBCPFTUNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCC1=S |
Synonymes |
1-Piperidinepropanoic acid, 2-thioxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















